molecular formula C18H22N6O2 B10990760 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide

Katalognummer: B10990760
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: AUSZTLRHDYBRGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide is a heterocyclic compound featuring a pyrazole core (3,5-dimethyl-substituted) linked via a propanamide bridge to a phenyl ring bearing a 1,2,4-triazole moiety with a methoxymethyl substituent. This structure combines two pharmacologically relevant heterocycles—pyrazole and triazole—which are known for their roles in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity .

Eigenschaften

Molekularformel

C18H22N6O2

Molekulargewicht

354.4 g/mol

IUPAC-Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]propanamide

InChI

InChI=1S/C18H22N6O2/c1-11-15(12(2)22-21-11)8-9-17(25)19-14-6-4-13(5-7-14)18-20-16(10-26-3)23-24-18/h4-7H,8-10H2,1-3H3,(H,19,25)(H,21,22)(H,20,23,24)

InChI-Schlüssel

AUSZTLRHDYBRGM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1)C)CCC(=O)NC2=CC=C(C=C2)C3=NNC(=N3)COC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Method 1: Direct Alkylation of Pyrazole

Procedure :

  • Reactants : 3,5-Dimethyl-1H-pyrazole (1.0 eq), 3-chloropropionyl chloride (1.1 eq).

  • Conditions :

    • Solvent: Acetone/water (1:2).

    • Base: K2_2CO3_3 (1.5 eq).

    • Temperature: 0°C → room temperature, 2 hours.

  • Workup : Precipitate filtered, washed with water, and recrystallized from ethanol.

  • Yield : 85–90%.

Characterization Data :

  • Molecular Formula : C8_8H13_{13}N3_3O.

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 1.92 (s, 6H, pyrazole-CH3_3), 2.45 (t, 2H, CH2_2), 2.78 (t, 2H, CH2_2), 6.15 (s, 1H, NH2_2).

Method 2: Carbodiimide-Mediated Coupling

Procedure :

  • Reactants : 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid (1.0 eq), NH4_4Cl (1.2 eq).

  • Conditions :

    • Coupling agent: EDC·HCl (1.2 eq), HOBt (0.1 eq).

    • Solvent: DMF, 0°C → room temperature, 12 hours.

  • Workup : Extracted with ethyl acetate, purified via silica gel chromatography (CH2_2Cl2_2/MeOH 9:1).

  • Yield : 78–82%.

Synthesis of 4-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]aniline

Method 1: Cyclocondensation of Nitriles

Procedure :

  • Reactants : 4-Aminobenzonitrile (1.0 eq), methoxyacetyl hydrazide (1.2 eq).

  • Conditions :

    • Solvent: DMF, reflux, 6 hours.

    • Catalyst: CuI (10 mol%).

  • Workup : Neutralized with HCl, extracted with EtOAc, purified via recrystallization (ethanol/water).

  • Yield : 70–75%.

Characterization Data :

  • Molecular Formula : C10_{10}H11_{11}N5_5O.

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 3.32 (s, 3H, OCH3_3), 4.48 (s, 2H, CH2_2O), 6.65 (d, 2H, Ar-H), 7.72 (d, 2H, Ar-H), 8.21 (s, 1H, triazole-H).

Method 2: Azide-Alkyne Cycloaddition (CuAAC)

Procedure :

  • Reactants : 4-Azidoaniline (1.0 eq), propargyl methoxymethyl ether (1.1 eq).

  • Conditions :

    • Solvent: t-BuOH/H2_2O (1:1).

    • Catalyst: CuSO4_4·5H2_2O (10 mol%), sodium ascorbate (20 mol%).

    • Temperature: Room temperature, 12 hours.

  • Workup : Extracted with CH2_2Cl2_2, purified via column chromatography (hexane/EtOAc 3:1).

  • Yield : 80–85%.

Final Coupling to Form Target Compound

Method 1: HATU-Mediated Amide Bond Formation

Procedure :

  • Reactants :

    • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanamide (1.0 eq).

    • 4-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]aniline (1.1 eq).

  • Conditions :

    • Coupling agent: HATU (1.2 eq), DIPEA (3.0 eq).

    • Solvent: DMF, 0°C → room temperature, 24 hours.

  • Workup : Precipitated with ice water, filtered, and purified via recrystallization (acetonitrile).

  • Yield : 65–70%.

Characterization Data :

  • Molecular Formula : C19_{19}H23_{23}N7_7O2_2.

  • HPLC Purity : 98.5% (C18 column, 0.1% TFA in H2_2O/MeCN).

  • MS (ESI+) : m/z 406.2 [M+H]+^+.

Method 2: Carbonyldiimidazole (CDI) Activation

Procedure :

  • Reactants : Same as Method 1.

  • Conditions :

    • Activator: CDI (1.5 eq).

    • Solvent: THF, reflux, 8 hours.

  • Workup : Extracted with EtOAc, purified via silica gel chromatography (CH2_2Cl2_2/MeOH 95:5).

  • Yield : 60–65%.

Optimization and Challenges

  • Regioselectivity : The 1,2,4-triazole ring requires careful control to avoid isomer formation. CuAAC (Method 3.2) ensures regioselectivity for the 1,4-disubstituted product.

  • Purification : Silica gel chromatography or recrystallization is critical for removing unreacted intermediates.

  • Scale-Up : Method 4.1 (HATU) is preferred for large-scale synthesis due to higher reproducibility.

Comparative Analysis of Methods

ParameterPyrazole-Propanamide (Method 2.1)Triazole-Phenylamine (Method 3.1)Final Coupling (Method 4.1)
Yield85–90%70–75%65–70%
Purity>99% (HPLC)>98% (HPLC)98.5% (HPLC)
Key Catalyst/ReagentK2_2CO3_3CuIHATU
Time2 hours6 hours24 hours

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-{4-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-{4-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Diese Interaktion beinhaltet oft Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und van-der-Waals-Kräfte. Die beteiligten Pfade können die Hemmung der Enzymaktivität, die Modulation der Rezeptorsignalgebung und die Veränderung von Zellprozessen umfassen.

Wissenschaftliche Forschungsanwendungen

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its dual heterocyclic system and substituent positioning. Comparisons with analogous molecules reveal key differences:

Compound Name Core Heterocycles Substituents Molecular Weight (g/mol) logP<sup>*</sup>
Target Compound Pyrazole + 1,2,4-triazole 3,5-dimethyl (pyrazole), methoxymethyl (triazole) ~413.45 ~1.8
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole + thiophene Cyano, amino (thiophene) ~314.34 ~0.9
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone (7b) Pyrazole + thiophene Ethyl carboxylate (thiophene) ~346.38 ~1.2
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(phenyl)propanamide Oxadiazole + thiazole Sulfanyl linker, amino-thiazole ~407.50 ~2.1

Notes:

  • The target compound’s methoxymethyl-triazole group increases polarity compared to 7a/7b’s thiophene derivatives, reducing logP and enhancing aqueous solubility.

Physicochemical Properties

  • Solubility: The methoxymethyl group in the triazole ring improves solubility in polar solvents (e.g., DMSO, ethanol) compared to 7a/7b, which lack strong polar substituents .
  • logP : Estimated logP (~1.8) is lower than oxadiazole-thiazole analogs (~2.1) due to the methoxymethyl group’s polarity .
  • Thermal Stability: Pyrazole-triazole systems generally exhibit higher thermal stability than thiophene-based compounds, as noted in crystallographic studies using SHELXL .

Data Table: Key Comparative Metrics

Property Target Compound Compound 7a Compound 7b Oxadiazole-Thiazole Analog
Molecular Weight (g/mol) ~413.45 ~314.34 ~346.38 ~407.50
logP<sup>*</sup> ~1.8 ~0.9 ~1.2 ~2.1
Heterocycles Pyrazole + 1,2,4-triazole Pyrazole + thiophene Pyrazole + thiophene Oxadiazole + thiazole
Key Substituent Methoxymethyl Cyano Ethyl carboxylate Amino-thiazole
Synthetic Complexity Moderate Low Low High

Biologische Aktivität

The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and antioxidant properties based on diverse research findings.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a pyrazole ring and a triazole moiety, which are known for their biological activities. The following table summarizes key structural features:

FeatureDescription
Molecular FormulaC₁₅H₁₈N₄O
Pyrazole Ring3,5-Dimethyl-1H-pyrazole
Triazole Moiety1H-1,2,4-triazol
Functional GroupsAmide and methoxy groups

Antimicrobial Activity

Research has indicated that compounds containing pyrazole and triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazole derivatives found that those with similar structures to our compound showed notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from <3.09<3.09 to 500μg/mL500\,\mu g/mL against various pathogens .

In a comparative analysis, the synthesized derivatives demonstrated effective antibacterial activity against common strains such as Staphylococcus aureus and Escherichia coli, which is significant for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using human cell lines. In vitro studies revealed that certain derivatives exhibited moderate cytotoxicity against leukemia cells (HL-60), with IC₅₀ values ranging from 9.79.7 to 27.5μM27.5\,\mu M . This suggests potential applications in cancer therapeutics.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays, including DPPH radical scavenging. Compounds with similar structural motifs have shown promising antioxidant activity, which is crucial for preventing oxidative stress-related diseases . The ability to scavenge free radicals is attributed to the presence of the pyrazole and triazole rings that can stabilize free radicals through electron donation.

Case Studies

Several case studies have been conducted to explore the biological implications of compounds similar to the one :

  • Antimicrobial Efficacy : A study synthesized a series of triazole derivatives and tested their efficacy against pathogenic microorganisms. The results indicated that modifications in the substituents significantly influenced their antimicrobial potency .
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of various triazole derivatives on HL-60 cells. The findings highlighted that structural variations could enhance or diminish cytotoxic activity .
  • Antioxidant Potential : A comparative study on antioxidant activities among different triazole compounds demonstrated that specific substitutions could lead to enhanced radical scavenging abilities .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of pyrazole and triazole precursors. Key steps include:

  • Microwave-assisted synthesis to enhance reaction efficiency and yield, particularly for cyclocondensation steps involving hydrazine derivatives .
  • Copper-catalyzed click chemistry for triazole ring formation, using reagents like copper sulfate and sodium ascorbate to ensure regioselectivity .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to isolate the final product.
    Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (1H/13C) to confirm structural integrity and detect impurities .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to verify proton environments and carbon frameworks, with DMSO-d6 as the solvent for solubility and signal resolution .
  • X-ray crystallography: Single-crystal diffraction data refined using SHELXL (via the SHELX suite) resolves bond lengths, angles, and molecular conformation. High-resolution data (≤1.0 Å) minimizes refinement errors .
  • Mass spectrometry (HRMS): Electrospray ionization (ESI) confirms molecular weight and fragmentation patterns .

Advanced: How can researchers design experiments to elucidate the compound’s anti-inflammatory or anticancer mechanisms?

Methodological Answer:

  • Molecular docking studies: Use software like AutoDock Vina to predict interactions with targets such as cyclooxygenase-2 (COX-2) or kinases. The triazole ring’s metal-coordination capability and pyrazole’s hydrophobic interactions are key focus areas .
  • In vitro assays:
    • Enzyme inhibition assays (e.g., COX-2 inhibition via fluorometric kits).
    • Cell viability assays (MTT or CCK-8) on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Comparative studies: Test analogs lacking the methoxymethyl or pyrazole groups to identify critical pharmacophores .

Advanced: What strategies resolve contradictions in biological activity data between this compound and structural analogs?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis: Systematically modify functional groups (e.g., replace methoxymethyl with ethoxymethyl) and compare bioactivity trends .
  • Orthogonal assay validation: Confirm activity using multiple methods (e.g., enzymatic assays vs. cell-based assays) to rule out assay-specific artifacts .
  • Meta-analysis: Aggregate data from analogs (e.g., pyrazole-triazole hybrids with varying substituents) to identify consensus trends in target affinity or cytotoxicity .

Advanced: How can reaction conditions be optimized for introducing the methoxymethyl group on the triazole ring?

Methodological Answer:

  • Solvent selection: Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and improve reaction kinetics .
  • Catalyst screening: Test copper(I) iodide or palladium catalysts for coupling reactions, monitoring progress via TLC or in situ FTIR .
  • Temperature control: Optimize between 50–80°C to balance reaction rate and byproduct formation. Microwave irradiation reduces time from hours to minutes .

Advanced: What crystallographic approaches ensure accurate determination of its molecular conformation?

Methodological Answer:

  • High-resolution data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm) to enhance data completeness .
  • Twinning analysis: Employ SHELXL ’s TWIN/BASF commands to model and refine twinned crystals, common in flexible molecules with multiple rotatable bonds .
  • Hydrogen bonding networks: Analyze intermolecular interactions (e.g., N–H···O) to validate packing stability and polymorphism risks .

Advanced: How can researchers validate target engagement in cellular environments?

Methodological Answer:

  • Cellular thermal shift assay (CETSA): Monitor protein target stabilization upon compound binding in lysates or live cells .
  • Fluorescence polarization: Label recombinant proteins (e.g., kinases) with FITC and measure binding affinity shifts .
  • CRISPR-Cas9 knockout models: Compare activity in wild-type vs. target-knockout cell lines to confirm specificity .

Advanced: What computational methods predict metabolic stability and toxicity?

Methodological Answer:

  • In silico ADMET prediction: Use tools like SwissADME or ADMETlab to estimate solubility, CYP450 inhibition, and hepatotoxicity .
  • Metabolite identification: Simulate phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) with Schrödinger’s BioLuminate .
  • Density functional theory (DFT): Calculate bond dissociation energies to predict reactive metabolites causing toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.